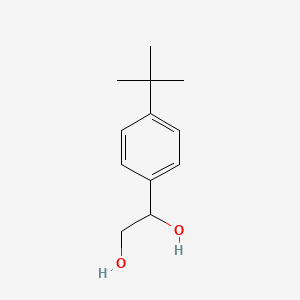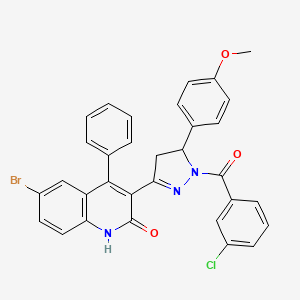
6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one is a useful research compound. Its molecular formula is C32H23BrClN3O3 and its molecular weight is 612.91. The purity is usually 95%.
BenchChem offers high-quality 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antimicrobial Activity
The compound "6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one" and its derivatives have demonstrated significant potential in antimicrobial applications. Research by Ansari and Khan (2017) synthesized a series of novel quinoline-pyrazoline-based coumarinyl thiazole derivatives showing potent antimicrobial activity. Their findings suggest that structural modifications in these compounds can enhance their potency as antimicrobial agents, indicating a promising area for future study (Ansari & Khan, 2017).
Antioxidant Properties in Lubricating Grease
The derivatives of the quinoline-pyrazoline compound have also found applications in industrial chemistry, particularly as antioxidants in lubricating grease. A study by Hussein, Ismail, and El-Adly (2016) synthesized compounds related to the quinoline-pyrazoline class and evaluated their efficiency as antioxidants in lubricating greases. This research opens up possibilities for the use of these compounds in industrial applications (Hussein, Ismail, & El-Adly, 2016).
Antifungal Activity
The antifungal properties of compounds similar to "6-bromo-3-(1-(3-chlorobenzoyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)-4-phenylquinolin-2(1H)-one" have been observed. Research indicates that some derivatives exhibit higher antifungal activity than standard drugs like ketoconazole against specific fungi strains. This suggests their potential as novel antifungal agents (Ansari & Khan, 2017).
Insecticidal Properties
Another interesting application area is in the field of agriculture, where these compounds show promising insecticidal properties. For instance, a study by Cong, Jiang, and Cheng (2021) synthesized a derivative of the quinoline-pyrazoline compound that exhibited excellent insecticidal activity against certain pests. This highlights the potential of these compounds in developing new, effective insecticides (Cong, Jiang, & Cheng, 2021).
Propriétés
IUPAC Name |
6-bromo-3-[2-(3-chlorobenzoyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H23BrClN3O3/c1-40-24-13-10-19(11-14-24)28-18-27(36-37(28)32(39)21-8-5-9-23(34)16-21)30-29(20-6-3-2-4-7-20)25-17-22(33)12-15-26(25)35-31(30)38/h2-17,28H,18H2,1H3,(H,35,38) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDBIMEHRDSAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=C(C5=C(C=CC(=C5)Br)NC4=O)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H23BrClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

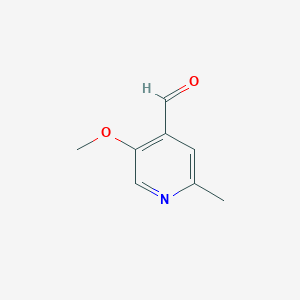


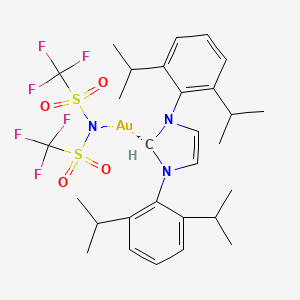
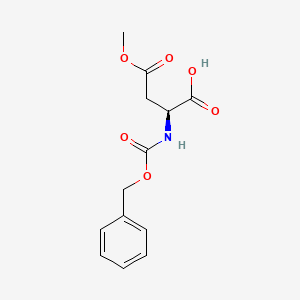
![2-{[4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B3005507.png)
![2-Amino-2-[3-(2,3-dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B3005510.png)
![N-(benzo[d]thiazol-5-yl)-2-(naphthalen-2-yloxy)ethanethioamide](/img/structure/B3005511.png)
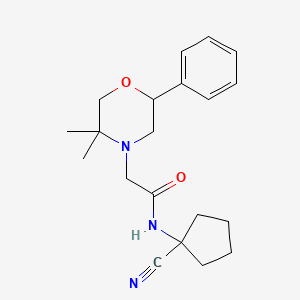
![(1R,2R,4R,5R)-5-Hydroxybicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B3005514.png)

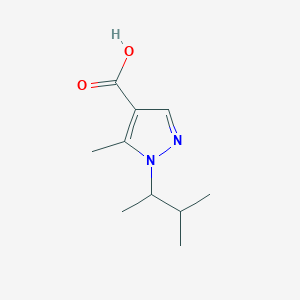
![9-Amino-6-oxa-2lambda6-thiaspiro[4.5]decane-2,2-dione hydrochloride](/img/structure/B3005522.png)
